2-(3-Ethoxyoxan-4-yl)propan-1-amine

Description

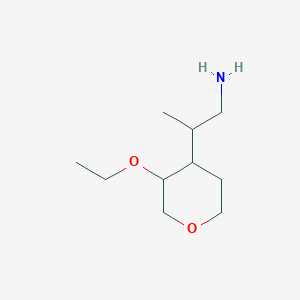

2-(3-Ethoxyoxan-4-yl)propan-1-amine is a secondary amine featuring a tetrahydropyran (oxan) ring substituted with an ethoxy group at position 3 and a propan-1-amine side chain at position 3. This compound is structurally analogous to bioactive amines, such as those targeting neurological or cardiovascular systems, though its specific applications remain understudied in the provided literature.

Properties

IUPAC Name |

2-(3-ethoxyoxan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-13-10-7-12-5-4-9(10)8(2)6-11/h8-10H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVWHXZCJCCCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing primary amines, including 2-(3-Ethoxyoxan-4-yl)propan-1-amine, is the Gabriel synthesis. This method involves the use of phthalimide as a protected amine, which undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis to liberate the primary amine . Another approach is the reductive amination of aldehydes or ketones, where the carbonyl compound reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of primary amines often involves the alkylation of ammonia with alcohols or alkyl halides under high pressure and temperature conditions. Catalysts such as Lewis acids (e.g., ferric chloride) are used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyoxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.

Major Products

Oxidation: Nitro compounds or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound could be explored for its potential pharmacological properties.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propan-1-amine depends on its specific application. In general, primary amines can act as nucleophiles, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Aryl Ether Substituents

1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine ():

This compound replaces the oxan ring with a 3-ethoxy-4-methoxyphenyl group. The aromatic ring may enhance π-π stacking interactions in biological targets compared to the oxan ring’s rigidity. However, the absence of a cyclic ether could reduce metabolic stability .- 3-[(4-Methoxyphenyl)oxy]propan-1-amine (): Features a linear propan-1-amine chain linked to a methoxyphenoxy group. The linear ether structure may increase flexibility but reduce steric hindrance compared to the oxan-based compound .

Heterocyclic and Alkyl Ether Analogues

- 2-(tert-Butoxy)propan-1-amine hydrochloride (): Substitutes the oxan ring with a tert-butoxy group, offering greater steric bulk. This could hinder receptor binding but improve solubility in nonpolar solvents due to the tert-butyl group .

2-(1,2,4-Oxadiazol-3-yl)propan-1-amine ():

Replaces the oxan ring with an oxadiazole heterocycle. The oxadiazole’s electron-withdrawing properties may alter the amine’s basicity and reactivity compared to the ethoxyoxan derivative .

Aromatic and Unsaturated Derivatives

2-(4-Ethoxyphenyl)prop-2-en-1-amine ():

Incorporates an α,β-unsaturated bond adjacent to the amine. This conjugation could enhance electrophilic reactivity or serve as a Michael acceptor in drug design, a feature absent in the saturated oxan compound .N-(2-Methoxybenzyl)propan-1-amine ():

Features a benzyl group, which may improve blood-brain barrier penetration compared to the oxan derivative. However, the benzyl group’s planarity could reduce selectivity in sterically constrained targets .

Physicochemical and Thermophysical Properties

Solubility and Lipophilicity

- The oxan ring in 2-(3-Ethoxyoxan-4-yl)propan-1-amine likely increases hydrophilicity compared to purely alkyl or aromatic analogues (e.g., tert-butoxy or benzyl derivatives) .

- highlights that 1-amine derivatives with ether substituents exhibit lower viscosity deviations (ηΔ) in alcohol solutions, suggesting favorable solvation effects. This property may enhance solubility in polar solvents .

Reactivity and Stability

- Compared to unsaturated analogues (e.g., prop-2-en-1-amine), the saturated oxan ring offers greater stability against oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.